molecular formula CHBr3 B7769348 Bromoform CAS No. 4471-18-5

Bromoform

Cat. No.: B7769348
CAS No.: 4471-18-5
M. Wt: 252.73 g/mol
InChI Key: DIKBFYAXUHHXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromoform, also known as tribromomethane, is an organic compound with the chemical formula CHBr₃. It is a colorless to pale yellow liquid at room temperature, characterized by a high refractive index and density. This compound has a sweet odor similar to chloroform and is one of the four haloforms, the others being fluoroform, chloroform, and iodoform . It is primarily used as a laboratory reagent and has limited solubility in water but is miscible with alcohol, benzene, chloroform, ether, petroleum ether, acetone, and oils .

Mechanism of Action

Bromoform, also known as tribromomethane, is a colorless liquid at room temperature with a high refractive index and a very high density . It is one of the four haloforms, the others being fluoroform, chloroform, and iodoform . This article will discuss the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the cell membrane , internal machinery , DNA , and chlorophyll molecule of cells . It is also known to interact with reduced vitamin B12 and inhibit the B12 dependent methyl-transferase step of methanogenesis .

Mode of Action

This compound’s mode of action involves its interaction with its targets, leading to changes at multiple physiological levels . For instance, in the context of methane reduction, this compound reacts with reduced vitamin B12, inhibiting a crucial step in methanogenesis .

Biochemical Pathways

It is known that this compound plays a significant role in the reduction of methanogenesis, a biochemical pathway crucial for methane production

Pharmacokinetics

A study on dairy heifers showed that this compound is rapidly absorbed, with a short time to the maximum observed concentration of 15 minutes . The mean terminal half-life ranged from 0.32 to 5.73 hours when administered orally or intravenously .

Result of Action

The molecular and cellular effects of this compound’s action include damage at multiple physiological levels . It can cause significant impact on the cell membrane, internal machinery, DNA, and chlorophyll molecule of cells .

Action Environment

This compound enters the environment through the disposal of water that has been disinfected with chlorine or as vapors emitted from chlorinated water . Environmental factors such as the presence of chlorine and decomposing plant material in water can influence the formation and action of this compound . .

Biochemical Analysis

Biochemical Properties

Bromoform plays a role in biochemical reactions, particularly in marine organisms like seaweeds . It is linked to reactive oxygen species (ROS) signaling as hydrogen peroxide serves as a substrate for haloperoxidase enzymes that participate in the construction of halogenated molecules . The addition of this compound to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in a study involving sea urchin embryos, it was found that cells exposed to mixtures of disinfection by-products (DBPs) including this compound demonstrated significant DNA damage .

Molecular Mechanism

It is known that this compound can participate in metal-mediated reactions with electron-rich and electron-deficient carbon-carbon and carbon-heteroatom multiple bonds . This provides an opportunity to construct various synthetic intermediates and understand the underlying mechanistic aspects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study on the red alga Asparagopsis armata, this compound reached concentrations of 10.00 ± 0.55 mg g −1 after a 2-year cultivation period . This suggests that this compound’s effects can vary over time in a controlled environment.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, toxicology studies of this compound reported renal toxicity and hepatotoxicity in rats at 289 mg/kg/d, a dosage which is 100–1,000 times higher than average dosage rates used when applying Asparagopsis taxiformis .

Metabolic Pathways

It is known that this compound is a product of haloperoxidase activities, which suggests that it may be involved in pathways related to these enzymes .

Subcellular Localization

Bpo activity was observed—likely in chloroplasts—when sporophyte cells were incubated with o-dianisidine and hydrogen peroxide . This suggests that this compound may be localized within the chloroplasts of certain cells.

Preparation Methods

Bromoform can be synthesized through several methods:

    This involves the reaction of acetone with sodium hypobromite. The reaction proceeds as follows:

    Haloform Reaction: CH3COCH3+3NaOBrCHBr3+2NaOH+CH3COONa\text{CH}_3\text{COCH}_3 + 3\text{NaOBr} \rightarrow \text{CHBr}_3 + 2\text{NaOH} + \text{CH}_3\text{COONa} CH3​COCH3​+3NaOBr→CHBr3​+2NaOH+CH3​COONa

    Electrolysis of Potassium Bromide in Ethanol: This method involves the electrolysis of a potassium bromide solution in ethanol, producing this compound as a byproduct.

    Reaction of Chloroform with Aluminium Bromide: Chloroform reacts with aluminium bromide to produce this compound.

Chemical Reactions Analysis

Bromoform undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include protic bases, phase-transfer catalysts, and various metals such as chromium, zinc, mercury, and copper . Major products formed from these reactions include dibromocyclopropanes, brominated olefins, and other brominated intermediates .

Comparison with Similar Compounds

Bromoform is one of the four haloforms, which include:

This compound is unique due to its high density and specific applications in geological assays and polymer chemistry. Its bromine atoms make it more reactive in certain chemical reactions compared to its chloro and fluoro counterparts .

Properties

IUPAC Name

bromoform
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBr3/c2-1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKBFYAXUHHXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBr3
Record name BROMOFORM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2656
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BROMOFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021374
Record name Bromoform
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bromoform appears as a colorless liquid with a chloroform-like odor. Denser than water (density: 2.9 g / cm3 ) and slightly soluble in water. Hence sinks in water. Nonflammable. Toxic by ingestion, inhalation and skin absorption. A lachrymator. Used as a solvent and to make pharmaceuticals. Often stabilized with 1 to 3% ethanol., Colorless to yellow liquid with a chloroform-like odor; Note: A solid below 47 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR., Colorless to yellow liquid with a chloroform-like odor., Colorless to yellow liquid with a chloroform-like odor. [Note: A solid below 47 °F.]
Record name BROMOFORM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2656
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoform
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/317
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BROMOFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMOFORM
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/576
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Bromoform
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0066.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

301.1 °F at 760 mmHg (NTP, 1992), 149.2 °C, 149.5 °C, 301 °F
Record name BROMOFORM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2656
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoform
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMOFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMOFORM
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/576
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Bromoform
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0066.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 3,100 mg/L at 25 °C, Soluble in about 800 parts water, In water, 0.3 g/100 mL water at 30 °C, 0.1 g/100 g water at 20 °C, For more Solubility (Complete) data for Bromoform (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.1%
Record name BROMOFORM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2656
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoform
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMOFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Bromoform
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0066.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

2.8912 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.8788 g/cu cm at 25 °C, Relative density (water = 1): 2.9, 2.89
Record name BROMOFORM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2656
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoform
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMOFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMOFORM
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/576
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Bromoform
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0066.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

8.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.7 (Air = 1), Relative vapor density (air = 1): 8.7, 8.7
Record name BROMOFORM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2656
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoform
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMOFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMOFORM
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/576
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

5 mmHg at 68 °F ; 5.6 mmHg at 77 °F (NTP, 1992), 5.4 [mmHg], 5.4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg
Record name BROMOFORM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2656
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoform
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/317
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Bromoform
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMOFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMOFORM
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/576
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Bromoform
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0066.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

The GABA(A) receptor is an important target for a variety of general anesthetics, including halogenated ethers such as isoflurane and halogenated ethers such as chloroform. Bromoform is a halogenated alkane that exhibits anesthetic properties and has been shown by X-ray crystallography to bind to model anesthetic targets. In this study we report the ability of bromoform to potentiate GABA-induced current in recombinant GABA(A) receptors composed of alpha(1)beta(2)gamma(2s) subunits. Recent studies have shown that specific point mutations in the transmembrane (TM) region of the GABA(A) receptor alpha-subunit can selectively abolish the modulatory activity of specific general anesthetics, and that molecular volume is a key determinant of anesthetic activity. The action of bromoform was examined in a series of mutant receptors and compared with the activity profiles of three other volatile anesthetics. The pharmacological profile of bromoform at the mutant receptors used in this study was similar to that seen with halothane, and distinct from that observed for isoflurane and chloroform. The molecular volume of bromoform is closest to that of halothane, and therefore our data are consistent with the idea that molecular volume is an important determinant of inhaled anesthetic activity at the GABA(A) receptor.
Record name Bromoform
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless heavy liquid, Colorless to yellow liquid [Note: A solid below 47 degrees F]

CAS No.

75-25-2, 4471-18-5
Record name BROMOFORM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2656
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoform
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromoform [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribromomethyl radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromoform
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bromoform
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methane, tribromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bromoform
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoform
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOFORM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUT9J99IMU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bromoform
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMOFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMOFORM
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/576
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methane, tribromo-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/PB557300.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

48 °F (NTP, 1992), 8.69 °C, 8.3 °C, 47 °F
Record name BROMOFORM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2656
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoform
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMOFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMOFORM
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/576
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Bromoform
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0066.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.
Customer
Q & A

Q1: What is the molecular formula and weight of bromoform?

A1: this compound has the molecular formula CHBr3 and a molecular weight of 252.73 g/mol.

Q2: Does the structure of this compound affect its spectroscopic data?

A2: Yes, the structure of this compound, with its C-H and C-Br bonds, directly influences its spectroscopic properties. For instance, Raman spectroscopy reveals significant changes in the vibration bands of this compound (537 and 3020 cm−1) when dissolved in proton-donor solvents like pyridine, nitrobenzene, and nitromethane. These changes are attributed to the formation of hydrogen bonds between this compound and solvent molecules. []

Q3: Is this compound involved in any catalytic reactions?

A3: While this compound itself is not a catalyst, it plays a central role in understanding the catalytic activity of bromoperoxidases. These enzymes, found in marine organisms like the red macroalga Asparagopsis taxiformis, utilize hydrogen peroxide to oxidize bromide ions. This process leads to the formation of hypobromous acid, which in turn reacts with organic substrates to produce brominated compounds, including this compound. [, , ]

Q4: Have computational methods been used to study this compound?

A4: Yes, computational chemistry plays a vital role in understanding this compound's behavior. For example, ab initio calculations have been instrumental in elucidating the reaction mechanism of isothis compound (CHBr2-Br) with water. These calculations demonstrated that isothis compound, formed during the photolysis of this compound, can undergo an O-H insertion reaction with water, leading to the formation of CHBr2(OH) and HBr. []

Q5: How do structural modifications of this compound affect its activity?

A5: While specific SAR studies focusing on modifying the this compound structure might be limited in the provided research, it's important to consider the broader context of halogenated methanes. Research has shown that the type and number of halogen atoms in these compounds can influence their reactivity and biological activity. For instance, in the emulsion polymerization of triallyl phosphate, the degree to which halomethanes (carbon tetrabromide, this compound, bromotrichloromethane, and carbon tetrachloride) participate in telomer formation varies. This compound and carbon tetrabromide show the most significant involvement in this process. []

Q6: What are the known toxic effects of this compound?

A6: this compound has demonstrated toxic effects in various organisms. Studies show that this compound exposure leads to a decrease in haemoglobin and mean corpuscular haemoglobin concentration levels in human blood samples. Additionally, this compound significantly impacts platelet levels. These effects become more pronounced with increasing this compound concentrations. [] In rats, short-term exposure to high doses of this compound can lead to various adverse effects, including growth retardation, increased liver and kidney weight, and changes in blood parameters. Long-term exposure to high doses in drinking water can cause histological changes in the liver and thyroid, although these effects are often reversible after the cessation of exposure. [, ]

Q7: What are the environmental concerns surrounding this compound?

A7: this compound is recognized as a significant marine pollutant. While naturally produced by marine organisms like macroalgae, its release into the atmosphere raises concerns due to its role in ozone layer depletion. Studies show that this compound is the single most abundant halogenated organic compound formed during the chlorination of marine waters, raising concerns about its impact on marine ecosystems. [, ] Research suggests that even with increased this compound production from potential Asparagopsis farming in Australia, its negative impact on the stratospheric ozone layer remains relatively small compared to natural oceanic emissions. []

Q8: How is this compound typically measured in environmental samples?

A8: Gas chromatography coupled with an electron capture detector (GC-ECD) is a common technique for measuring this compound in environmental samples. [, , , ] For instance, researchers successfully developed and employed a simplified GC-ECD method with a custom-built thermal desorption unit to quantify this compound in air samples. This method achieved a detection limit of 0.79 ± 0.09 ppt and proved valuable in analyzing marine air, urban air, and simulated biomass burning plumes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.